molecular formula C23H20N4O4 B2521326 ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate CAS No. 941963-01-5

ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate

Cat. No.: B2521326
CAS No.: 941963-01-5
M. Wt: 416.437
InChI Key: UJIGOFUAEZLETA-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a phenyl group at position 2 and an acetylated amino benzoate moiety at position 3. The ethyl ester group at the benzoate position enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-31-23(30)17-8-10-18(11-9-17)24-21(28)15-26-12-13-27-20(22(26)29)14-19(25-27)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIGOFUAEZLETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable electrophiles.

    Functionalization of the core:

    Acetylation and esterification: The acetyl group is introduced via acetylation reactions, and the final esterification step involves the reaction of the intermediate with ethyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/R-Groups Molecular Weight Key Differences from Target Compound Reference
Target Compound : Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate C₂₃H₂₀N₄O₅ - 2-Phenyl
- Ethyl benzoate ester
432.43 g/mol Baseline for comparison
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate C₂₂H₁₇ClN₄O₄ - 4-Chlorophenyl at position 2
- Methyl benzoate ester
436.85 g/mol Chlorine substitution enhances electronegativity
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide C₂₁H₁₇ClN₄O₂ - 4-Chlorobenzyl amide
- No ester group
392.8 g/mol Amide vs. ester; altered solubility and bioavailability
N-(3-Chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide C₂₁H₁₇ClN₄O₃ - 3-Chloro-4-methoxyphenyl amide
- Methoxy group
408.8 g/mol Methoxy group may improve metabolic stability
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide C₂₃H₂₆N₄O₃ - 4-Ethoxyphenyl at position 2
- 4-Methylphenyl amide
406.5 g/mol Ethoxy and methyl groups modify steric and electronic effects
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide C₂₃H₂₂N₄O₃ - 4-Ethoxyphenyl at position 2
- Benzyl amide
402.45 g/mol Benzyl group increases aromatic interactions

Substituent-Driven Property Modifications

  • Ester vs. Amide : The ethyl/methyl ester in the target compound and improves lipophilicity, whereas amide derivatives () may exhibit better hydrogen-bonding capacity.
  • Aromatic Substitutions : Methoxy, ethoxy, and methylphenyl groups () alter steric bulk and electron distribution, influencing binding affinity and metabolic pathways.

Biological Activity

Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound belonging to the class of pyrazolopyrazine derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The following sections provide an overview of its synthesis, mechanisms of action, and biological activity based on diverse research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C23H20N4O4C_{23}H_{20}N_{4}O_{4}, with a molecular weight of 416.4 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones, often requiring strong acid catalysts and elevated temperatures.
  • Acetylation : The intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the desired position on the pyrazine ring .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that are crucial in various cellular processes. The compound's unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to specific biological effects.

Anticonvulsant Activity

Research has indicated that derivatives of pyrazolo compounds exhibit anticonvulsant properties. In studies where similar compounds were tested, several showed effectiveness in models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These findings suggest that this compound may also possess anticonvulsant activity due to its structural similarities with other active compounds .

Cytotoxicity Studies

Cytotoxicity assays have been performed on related pyrazolo compounds, indicating varying degrees of cell viability impact across different cancer cell lines. This compound's potential cytotoxic effects warrant further investigation to establish its therapeutic index and safety profile.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Screening Compounds similar to ethyl 4-{...} showed significant activity in seizure models, suggesting potential for epilepsy treatment .
Cytotoxicity Assays Related compounds demonstrated selective toxicity against cancer cells, indicating possible applications in oncology .
Mechanistic Studies Binding affinity studies reveal interactions with key enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.

Q & A

Q. How can in vitro metabolic stability be assessed for this compound?

  • Answer: Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify metabolic pathways. Half-life (t₁/₂) >60 minutes suggests suitability for in vivo studies .

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